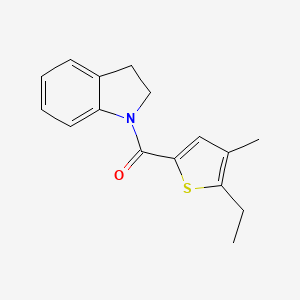
2,3-Dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-638666 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. While the exact synthetic route may vary, a general approach involves the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions to form the core structure of WAY-638666.
Functional Group Modifications: The final steps involve modifications of functional groups to achieve the desired chemical structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .
Chemical Reactions Analysis
WAY-638666 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-638666 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating neurological disorders.
Industry: WAY-638666 is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of WAY-638666 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating neurotransmitter systems and protecting neurons from oxidative stress and apoptosis. Key molecular targets include receptors and enzymes involved in neuronal signaling pathways .
Comparison with Similar Compounds
WAY-638666 can be compared with other neuroprotective compounds such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-123456: Another neuroprotective agent with a different mechanism of action.
The uniqueness of WAY-638666 lies in its specific chemical structure and its ability to modulate multiple pathways involved in neuroprotection .
Properties
Molecular Formula |
C16H17NOS |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C16H17NOS/c1-3-14-11(2)10-15(19-14)16(18)17-9-8-12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
KPGKYXJUDJZUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















